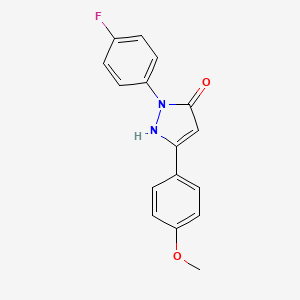

1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol

Description

1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol is a pyrazole-based compound featuring a hydroxyl group at position 5, a 4-fluorophenyl substituent at position 1, and a 4-methoxyphenyl group at position 2. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O2/c1-21-14-8-2-11(3-9-14)15-10-16(20)19(18-15)13-6-4-12(17)5-7-13/h2-10,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXIOKOVUSMUES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol typically involves the reaction of 4-fluoroacetophenone with 4-methoxybenzaldehyde in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing appropriate purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

Substitution: The fluorophenyl and methoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction can produce dihydropyrazole compounds.

Applications De Recherche Scientifique

1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mécanisme D'action

The mechanism of action of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The fluorophenyl and methoxyphenyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The pyrazole ring structure allows for interactions with biological macromolecules, potentially leading to modulation of their activity. Further research is needed to fully elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The table below summarizes key structural analogs and their biological activities:

Key Comparative Findings

Substituent Effects on Bioactivity

- Trifluoromethyl vs. Methoxyphenyl : The trifluoromethyl group in the analog from enhances hydrophobicity and electron-withdrawing effects, improving protease inhibition compared to the methoxyphenyl group in the target compound .

- Chlorophenyl vs. Fluorophenyl : Chlorine’s larger atomic radius and lower electronegativity (compared to fluorine) in may alter binding interactions in antimicrobial targets, though fluorine’s smaller size favors tighter binding in enzyme pockets .

Functional Group Influence Hydroxyl (-OH) vs. Dihydro-Pyrazole vs. Aromatic Pyrazole: The dihydro-pyrazole analog in introduces conformational flexibility, enabling better accommodation in FabH’s active site, whereas the planar pyrazole core in the target may limit binding in certain targets .

Electron-Withdrawing vs. Electron-Donating Groups

- The methoxy group in the target compound (electron-donating) may reduce electrophilicity at the pyrazole core compared to electron-withdrawing groups like CF₃ or halogens, impacting reactivity in oxidative environments .

Implications for Drug Design

- Enzyme Inhibition : The target’s hydroxyl group positions it as a candidate for targeting hydrolytic enzymes (e.g., proteases, esterases), while dihydro-pyrazole analogs are more suited for FabH inhibition .

- Antimicrobial Applications : Chlorophenyl/CF₃-substituted pyrazoles (e.g., ) show broader-spectrum activity than fluorine/methoxy derivatives, suggesting halogen choice critically impacts antimicrobial potency .

- SAR Insights : Substituent electronegativity and functional group polarity are pivotal in optimizing binding affinity, as seen in chalcone derivatives where fluorine’s electronegativity correlates with lower IC₅₀ values .

Activité Biologique

1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol, a compound belonging to the pyrazole class, has garnered attention for its diverse biological activities. The pyrazole nucleus is recognized for its therapeutic potential, exhibiting a wide range of pharmacological effects including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, supported by relevant data and findings from various studies.

Chemical Structure and Properties

- Molecular Formula : C16H14FN3O

- SMILES : COC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)F

- InChIKey : DCZRWRXWOUNSAY-UHFFFAOYSA-N

The compound's structure features a fluorophenyl and methoxyphenyl group, which are known to influence its biological activity.

Anti-inflammatory Activity

Research indicates that compounds with a pyrazole scaffold possess significant anti-inflammatory properties. For instance, derivatives similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a study by Selvam et al., certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM, compared to standard drugs like dexamethasone .

Anticancer Activity

The anticancer potential of pyrazole compounds is well-documented. A recent review highlighted that aminopyrazoles exhibited significant antiproliferative effects against various cancer cell lines. Specifically, compounds were tested against HepG2 (liver cancer) and HeLa (cervical cancer) cells, showing mean growth inhibition percentages of 54.25% and 38.44%, respectively . The selectivity of these compounds towards cancer cells over normal fibroblasts suggests a favorable therapeutic index.

Antimicrobial Activity

Pyrazole derivatives have also been investigated for their antimicrobial properties. A study by Burguete et al. found that certain pyrazole compounds exhibited notable antibacterial activity against strains such as E. coli and S. aureus. The presence of specific substituents on the pyrazole ring was crucial for enhancing this activity .

Summary of Biological Activities

Case Studies

- Anti-inflammatory Study : In a controlled experiment, several pyrazole derivatives were synthesized and tested for their ability to inhibit inflammatory markers in vitro. The most effective compound showed comparable results to established anti-inflammatory drugs.

- Anticancer Evaluation : A series of aminopyrazoles were evaluated for their anticancer effects in vitro against various cell lines, indicating that structural modifications can enhance selectivity towards malignant cells while sparing normal cells.

Q & A

Basic: What are the common synthetic routes for 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol, and how do reaction conditions influence yield and purity?

Methodological Answer:

The compound is typically synthesized via cyclocondensation of substituted β-diketones with hydrazine derivatives. For example, refluxing 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with 4-fluorophenylhydrazine in ethanol/acetic acid yields the pyrazole core . Reaction conditions such as solvent polarity (e.g., ethanol vs. DMSO), temperature (optimized at 80–120°C), and acid/base catalysts (e.g., glacial acetic acid) significantly impact yield and purity. Non-conventional methods, such as microwave-assisted synthesis, can reduce reaction time and improve selectivity for the desired regioisomer .

Basic: Which spectroscopic and chromatographic techniques are employed to confirm the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR are critical for confirming substituent positions. For instance, the hydroxyl proton on the pyrazole ring appears as a singlet at δ ~10–12 ppm, while methoxy protons resonate at δ ~3.8 ppm .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity (>95% typically required for pharmacological studies) .

- Infrared (IR) Spectroscopy: Stretching frequencies for C=O (if present) and O-H bonds (~3200–3500 cm) validate functional groups .

Basic: What biological activities have been preliminarily observed for pyrazole derivatives with fluorophenyl and methoxyphenyl substituents?

Methodological Answer:

Pyrazole derivatives with these substituents exhibit:

- Antibacterial Activity: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli due to membrane disruption .

- Anti-inflammatory Effects: COX-2 inhibition (IC ~0.5–2 µM) via competitive binding to the active site .

- Anticancer Potential: Apoptosis induction in MCF-7 breast cancer cells (IC ~15 µM) through caspase-3 activation .

Advanced: How do dihedral angles between the pyrazole core and substituted aryl rings influence the compound's crystallographic packing and bioactivity?

Methodological Answer:

X-ray crystallography reveals that dihedral angles between the pyrazole ring and aryl groups (e.g., 16.8° for methoxyphenyl, 48.9° for fluorophenyl in analogous structures) dictate molecular planarity. Planar conformations enhance π-π stacking in crystal lattices, improving thermal stability, while non-planar geometries facilitate hydrophobic interactions in protein binding pockets, enhancing bioactivity .

Advanced: What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's reactivity?

Methodological Answer:

- Hybrid DFT/MD Simulations: Combine Density Functional Theory (DFT) with molecular dynamics to model solvent effects and transition states, reconciling discrepancies in reaction pathways .

- Isolation of Intermediates: Trapping reactive intermediates (e.g., enolates) via low-temperature synthesis (<0°C) allows direct comparison with computational models .

- Crystallographic Validation: SHELX-refined X-ray structures (R-factor <0.05) provide empirical benchmarks to refine computational parameters .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

Methodological Answer:

- Substituent Scanning: Systematically replace the 4-methoxyphenyl group with electron-rich (e.g., -NH) or electron-deficient (e.g., -NO) groups to modulate lipophilicity (logP) and bioavailability .

- Bioisosteric Replacement: Substitute the hydroxyl group with a methylsulfonyl (-SOCH) moiety to enhance metabolic stability while retaining hydrogen-bonding capacity .

- Pharmacophore Mapping: Overlay active conformers with co-crystallized enzyme structures (e.g., COX-2 PDB: 5KIR) to identify critical binding motifs .

Advanced: What methodologies are recommended for analyzing regioisomeric byproducts formed during the synthesis of this compound?

Methodological Answer:

- 2D NMR (COSY, NOESY): Distinguish regioisomers by correlating proton-proton couplings and spatial proximities .

- LC-MS/MS: Quantify byproducts using fragmentation patterns (e.g., m/z 300.74 for the parent ion vs. m/z 314.72 for methylated derivatives) .

- Crystallographic Screening: Co-crystallize regioisomers with chiral selectors (e.g., cellulose triacetate) to resolve enantiomeric impurities .

Advanced: How does the presence of electron-withdrawing (fluoro) and electron-donating (methoxy) groups on adjacent aryl rings affect the compound's electronic structure and stability?

Methodological Answer:

- Electronic Effects: The 4-fluorophenyl group withdraws electron density via inductive effects, lowering the HOMO energy (-8.2 eV) and enhancing oxidative stability. Conversely, the 4-methoxyphenyl group donates electrons (+M effect), increasing solubility in polar solvents .

- Tautomeric Equilibrium: The hydroxyl group at position 5 stabilizes the keto-enol tautomer, with enol content >90% in DMSO-d, as confirmed by H NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.